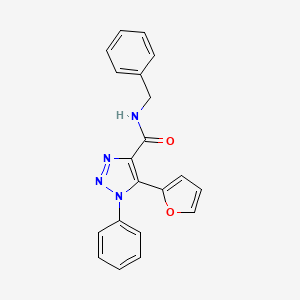

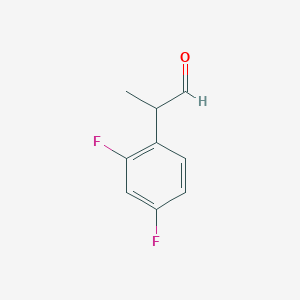

![molecular formula C23H23N5O2S B2806324 2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide CAS No. 1251603-81-2](/img/structure/B2806324.png)

2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . The specific synthesis process would depend on the exact structure of the compound and the substituents involved.Molecular Structure Analysis

The molecular structure of these compounds typically includes a fused-triazole backbone with various substituents . The exact structure would depend on the specific substituents present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermostability and impact and friction sensitivities, can be influenced by their exact structure .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound exhibits promising anticancer activity. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives derived from it. These derivatives were tested against various cancer cell lines, including HepG2, HCT-116, and MCF-7. Molecular docking studies revealed their binding modes with DNA, supporting their potential as anticancer agents .

DNA Intercalation

Compound 12d, a derivative of this compound, demonstrated potent DNA intercalation activity. It binds to DNA with high affinity, nearly comparable to doxorubicin, a well-known anticancer drug. Such intercalation properties make it a valuable template for designing more potent analogs .

Triazolopyridine Derivatives

The compound can serve as a precursor for synthesizing triazolopyridine derivatives. A facile one-pot synthesis method allows access to substituted [1,2,4]triazolo[4,3-a]pyridines, which are synthetically and biologically important. These derivatives can be explored further for various applications .

Biological Activity

Researchers have discovered [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties. These compounds were evaluated for their IC50 values against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. The compound’s structural features contribute to its biological activity .

Template for Optimization

Although compound 12d’s activity is lower than doxorubicin, it still holds promise. Researchers can use it as a template for future design, optimization, and investigation to develop more potent anticancer analogs .

Atom-Economic Synthesis

The compound’s structure allows for atom-economic synthesis of related derivatives. Researchers can explore modifications to enhance specific properties or tailor them for other applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyrazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to this compound, can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

For instance, it may inhibit enzymes involved in inflammation and pain, disrupt microbial metabolic processes, or interfere with cellular processes involved in cancer .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the likely ADME properties of this compound and their impact on its bioavailability.

Result of Action

For instance, it may inhibit the activity of enzymes, disrupt the function of cellular structures, or interfere with cellular signaling processes .

Eigenschaften

IUPAC Name |

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-16(2)18-8-10-19(11-9-18)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-15-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNSVZNXCPGQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

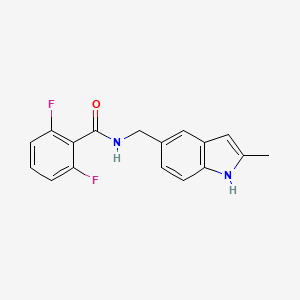

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)

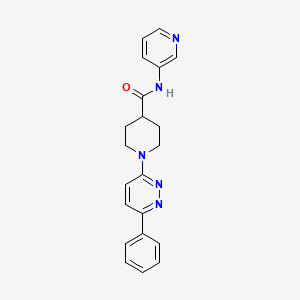

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)

![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)

![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

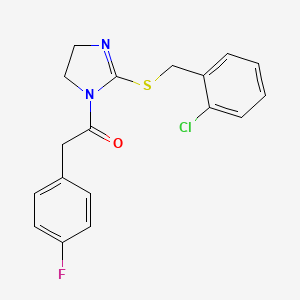

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)